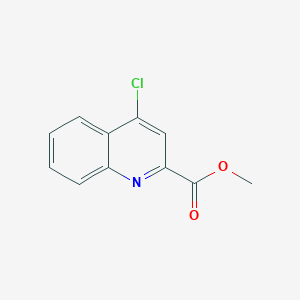

Methyl 4-chloroquinoline-2-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-chloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHYMHHQOLSODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114935-92-1 | |

| Record name | methyl 4-chloroquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of Methyl 4-chloroquinoline-2-carboxylate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-chloroquinoline-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of a reliable and reproducible methodology for the synthesis and characterization of this compound. This quinoline derivative is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate in the synthesis of more complex bioactive molecules, including potential antimalarial and anticancer agents.[1][2] This document offers a detailed exploration of the synthetic strategy, beginning with the foundational Conrad-Limpach reaction to construct the quinoline core, followed by a robust chlorination protocol. We delve into the mechanistic rationale behind the chosen reactions and provide detailed, step-by-step experimental procedures. Furthermore, a complete guide to the analytical characterization of the final product is presented, including expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This whitepaper is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in pharmaceutical sciences.[3] Its derivatives are the core of numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] Compounds like chloroquine and quinine are cornerstone treatments for malaria, highlighting the therapeutic importance of this heterocyclic system.[5][6]

This compound, the subject of this guide, serves as a versatile intermediate. The chlorine atom at the 4-position is an excellent leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various functional groups (amines, thiols, etc.) to build diverse molecular libraries for structure-activity relationship (SAR) studies. The methyl ester at the 2-position provides another handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Synthetic Strategy and Mechanistic Rationale

A robust synthesis of this compound is best achieved through a two-step sequence: (1) formation of the 4-hydroxyquinoline precursor via a cyclization reaction, and (2) subsequent chlorination to yield the final product.

Retrosynthetic Analysis

The most logical disconnection for the target molecule involves severing the C-Cl bond, leading back to the 4-hydroxyquinoline precursor. This precursor, Methyl 4-hydroxyquinoline-2-carboxylate, can be formed through the cyclization of an aniline derivative with a suitable three-carbon component, a strategy central to many named quinoline syntheses.

Step 1: Synthesis of Methyl 4-hydroxyquinoline-2-carboxylate via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is an ideal choice for preparing 2,4-substituted quinolines.[7] It involves the reaction of an aniline with a β-ketoester.[8] In our case, aniline reacts with dimethyl acetylenedicarboxylate (DMAD) or a related β-ketoester. The reaction proceeds through two key phases:

-

Michael Addition: The synthesis initiates with a nucleophilic conjugate addition of aniline to one of the electrophilic acetylenic carbons of DMAD. This forms an enamine intermediate.

-

Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperature, followed by tautomerization to yield the thermodynamically stable 4-hydroxyquinoline (or 4-quinolone) form. Using a high-boiling solvent like diphenyl ether is standard practice to achieve the necessary temperatures for efficient ring closure.[9]

This method is preferred over others like the Skraup or Doebner-von Miller reactions, which typically use α,β-unsaturated carbonyl compounds and yield different substitution patterns.[10][11]

Step 2: Chlorination of Methyl 4-hydroxyquinoline-2-carboxylate

The conversion of the 4-hydroxyl group to a chlorine atom is a critical transformation. The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. This keto-enol tautomerism allows the oxygen to act as a nucleophile. The chlorination is most effectively achieved using phosphorus oxychloride (POCl₃), often neat or in a high-boiling solvent.[6][12]

Mechanism of Chlorination: The lone pair on the carbonyl oxygen of the 4-quinolone tautomer attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements, involving the departure of a chloride ion which then attacks the C4 position, and elimination of a dichlorophosphate species, results in the formation of the aromatic 4-chloroquinoline ring system. Careful quenching of the reactive POCl₃ after the reaction is a critical safety consideration.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol for Synthesis of Methyl 4-hydroxyquinoline-2-carboxylate

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline (9.3 g, 0.1 mol) to diphenyl ether (100 mL).

-

Reagent Addition: Heat the mixture to 140-150 °C with stirring. Add dimethyl acetylenedicarboxylate (DMAD) (14.2 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature.

-

Cyclization: After the addition is complete, slowly raise the temperature of the reaction mixture to 240-250 °C and reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate from the diphenyl ether. Dilute the mixture with petroleum ether (100 mL) to facilitate precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the diphenyl ether solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield Methyl 4-hydroxyquinoline-2-carboxylate as a solid.[7][13]

Protocol for Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a scrubber), place Methyl 4-hydroxyquinoline-2-carboxylate (10.15 g, 0.05 mol).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (25 mL, ~0.27 mol) to the flask in the fume hood.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The solid will dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Quenching: Allow the mixture to cool to room temperature. (CAUTION: Exothermic reaction) Very slowly and carefully, pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. This will quench the excess POCl₃.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Techniques

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure by showing the number, connectivity, and chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that support the proposed structure.[14]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the C=O of the ester, C=N and C=C of the quinoline ring, and the C-Cl bond.

-

Melting Point (m.p.): A sharp melting point range is a good indicator of purity.

Summary of Expected Analytical Data

The following table summarizes the expected data for the final product, this compound.

| Analysis | Expected Result |

| Molecular Formula | C₁₁H₈ClNO₂[15] |

| Molecular Weight | 221.64 g/mol [15] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.3-7.6 (m, 4H, Ar-H), δ ~8.1 (s, 1H, H-3), δ ~4.0 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165 (C=O), ~150-120 (Ar-C), ~45 (-OCH₃) |

| Mass Spec (EI) | [M]⁺ at m/z = 221/223 (due to ³⁵Cl/³⁷Cl isotopes) |

| IR (KBr, cm⁻¹) | ~1730 (C=O stretch, ester), ~1600-1500 (C=C/C=N stretch, aromatic), ~750 (C-Cl stretch) |

Visualized Workflow and Structure

Synthetic Workflow Diagram

Caption: Overall synthetic scheme for this compound.

Key Structural Features for Characterization

Caption: Structure of the target molecule with key analytical handles.

Conclusion

This guide outlines a validated and efficient two-step synthesis for this compound, a key intermediate in pharmaceutical research. The methodology, employing a Conrad-Limpach cyclization followed by chlorination with phosphorus oxychloride, is reliable and scalable. The provided protocols, coupled with the detailed characterization data, offer researchers a comprehensive resource for producing and verifying this valuable chemical building block. Adherence to the described safety precautions, particularly during the chlorination and work-up steps, is paramount for a successful and safe synthesis.

References

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Slideshare. (2018, November 27). synthesis of quinoline derivatives and its applications. Retrieved January 10, 2026, from [Link]

-

Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(32), 18838–18864. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 10, 2026, from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 10, 2026, from [Link]

-

Merck & Co. (n.d.). Combes Quinoline Synthesis. The Merck Index. Retrieved January 10, 2026, from [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

-

Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved January 10, 2026, from [Link]

-

MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved January 10, 2026, from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-chloroquinoline-7-carboxylate. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved January 10, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Retrieved January 10, 2026, from [Link]

-

Fazal, E., Jasinski, J. P., & Yathirajan, H. S. (2012). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta crystallographica. Section E, Structure reports online, 68(Pt 11), o3131. [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloroquinoline. Retrieved January 10, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloroquinoline. Retrieved January 10, 2026, from [Link]

- Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-597.

-

NIST. (n.d.). 4-Chloroquinoline. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

Manetsch, R., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 53(1), 144–153. [Link]

-

MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids.

-

ResearchGate. (n.d.). Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline-2-carboxylic acid hydrate. Retrieved January 10, 2026, from [Link]

- El-Sayed, N. N. E., & Abdel-Aziz, S. A. (2018).

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

- Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids.

- Antonov, L., Stoyanov, S., & Ivanov, C. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(4), 226-228.

- Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

-

PubChem. (n.d.). 2-Chloro-4-methylquinoline-7-carboxylic acid. Retrieved January 10, 2026, from [Link]

-

Synlett. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved January 10, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 2-chloroquinoline-4-carboxylate. Retrieved January 10, 2026, from [Link]

-

Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved January 10, 2026, from [Link]

-

ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved January 10, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 4-chloroquinoline-6-carboxylate. Retrieved January 10, 2026, from [Link]

Sources

- 1. Methyl 4-chloroquinoline-7-carboxylate [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. iipseries.org [iipseries.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chempap.org [chempap.org]

- 15. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

Introduction: The Quinoline Scaffold and the Significance of Methyl 4-chloroquinoline-2-carboxylate

An In-depth Technical Guide to Methyl 4-chloroquinoline-2-carboxylate

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Quinoline derivatives are renowned for a wide spectrum of biological activities, including use as antimalarial agents like chloroquine, as well as anticancer and antibacterial therapeutics.[1][4] The specific functionalization of the quinoline core is paramount in dictating its biological and chemical properties.

This compound (CAS No. 114935-92-1) is a key heterocyclic intermediate that offers multiple strategic advantages for chemical synthesis.[5][6] Its structure features two primary points of reactivity: the chlorine atom at the 4-position, which is highly susceptible to nucleophilic displacement, and the methyl ester at the 2-position, which can be readily modified. These features make it an exceptionally valuable building block for the synthesis of complex, polyfunctional quinoline derivatives in drug discovery and development programs.[7] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization protocols, and chemical reactivity, offering a foundational resource for researchers in the field.

Core Physicochemical Properties

The fundamental properties of a compound govern its behavior in both chemical reactions and biological systems. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 114935-92-1 | [5][6] |

| Molecular Formula | C₁₁H₈ClNO₂ | [5][6][8] |

| Molecular Weight | 221.64 g/mol | [5][6] |

| Monoisotopic Mass | 221.02435 Da | [6][8] |

| Appearance | Not specified; likely a solid at room temperature. | [6] |

| Topological Polar Surface Area | 39.2 Ų | [6] |

| XLogP3-AA (Predicted) | 3.0 | [8] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

Molecular Structure and Identification

Unambiguous identification is critical for regulatory and experimental consistency. The following identifiers and structural representation define this compound.

-

IUPAC Name: this compound[6]

-

InChI: InChI=1S/C11H8ClNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3[6][8]

Caption: 2D structure of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the predictable reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position

The chlorine atom at the 4-position of the quinoline ring is significantly activated towards nucleophilic attack.[9] This heightened reactivity is due to the strong electron-withdrawing effect of the ring nitrogen, which stabilizes the negative charge in the intermediate Meisenheimer complex formed during the SₙAr reaction.[9] This makes the C4 position a prime target for substitution by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a direct pathway to diverse 4-substituted quinoline derivatives.[10][11][12] The reaction conditions can often be tuned (e.g., through acid or base catalysis) to optimize yields depending on the specific nucleophile and other substituents on the quinoline ring.[10]

Caption: Generalized workflow for SₙAr at the C4 position.

Reactivity of the C2-Ester Group

The methyl ester at the 2-position offers additional synthetic handles:

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-chloroquinoline-2-carboxylic acid. This carboxylic acid can then participate in a variety of subsequent reactions, such as amide bond formation.

-

Reduction: The ester can be reduced using agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL) to form the corresponding primary alcohol, (4-chloroquinolin-2-yl)methanol.[11] This transformation introduces a new functional group for further elaboration.

-

Transesterification: Reaction with other alcohols under appropriate catalytic conditions can be used to swap the methyl group for other alkyl or aryl groups.

Protocols for Experimental Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized or procured compound. The following protocols outline standard analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

-

~8.0-8.5 ppm: Aromatic protons on the quinoline ring.

-

~7.5-8.0 ppm: Additional aromatic protons, with specific splitting patterns (doublets, triplets) indicating their coupling relationships.

-

~4.0 ppm: A singlet corresponding to the three protons of the methyl ester (-OCH₃) group.[13]

-

-

-

Methodology (¹³C NMR):

-

Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals:

-

~165 ppm: Carbonyl carbon of the ester group.

-

~120-150 ppm: Aromatic and heterocyclic carbons of the quinoline core.

-

~53 ppm: Methyl carbon of the ester group.

-

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and analyze fragmentation patterns for structural verification.

-

Methodology (LC-MS):

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample onto a C18 HPLC column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

-

Mass Analysis: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

-

Expected Results:

-

Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 222.03163.[8]

-

Adducts: Potential observation of sodium [M+Na]⁺ (m/z 244.01357) or other adducts.[8]

-

Fragmentation: Collision-induced dissociation (MS/MS) would likely show fragments corresponding to the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

-

-

Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups present in the molecule.

-

Methodology (ATR-IR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Expected Absorption Bands:

-

~1720-1740 cm⁻¹: Strong C=O stretch from the ester carbonyl.

-

~1580-1620 cm⁻¹: C=N and C=C stretching vibrations from the quinoline ring.[2]

-

~1100-1300 cm⁻¹: C-O stretching of the ester.

-

~750-850 cm⁻¹: C-Cl stretching vibration.

-

-

Caption: Standard workflow for analytical characterization.

Synthetic Relevance and Applications

This compound is not an end-product but a crucial intermediate. Its synthesis can be achieved from precursors like 2-Quinolinecarboxylic acid, 4-chloro-, methyl ester.[6] Its primary value lies in its role as a scaffold for building more complex molecules. For instance, the SₙAr reaction at the C4 position is a cornerstone of the synthesis of numerous antimalarial drugs.[7][14] By reacting it with various amines, researchers can rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies aimed at discovering new therapeutics for infectious diseases, cancer, or inflammatory disorders.[7]

Safety and Handling

While specific toxicity data for this compound is not widely published, related chloro-aromatic compounds and quinoline derivatives should be handled with appropriate care.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. For long-term stability, it is often recommended to store sealed in a dry environment at 2-8°C.[15]

-

Hazard Statements (based on similar compounds): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[15]

Conclusion

This compound is a high-value synthetic intermediate characterized by its well-defined physicochemical properties and versatile reactivity. The strategic placement of a reactive chlorine atom at the C4 position and a modifiable ester at C2 makes it an ideal starting material for the synthesis of diverse quinoline libraries. A thorough understanding of its properties and reactivity, confirmed through robust analytical characterization, is essential for its effective application in the development of novel pharmaceuticals and other advanced chemical materials.

References

-

ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

-

National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

-

MySkinRecipes. Methyl 4-chloroquinoline-7-carboxylate. [Link]

-

PubChem. 4-Chloro-2-methylquinoline. [Link]

-

National Institutes of Health. 4-Chloro-3-methylphenyl quinoline-2-carboxylate. [Link]

-

Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

PubChemLite. This compound (C11H8ClNO2). [Link]

-

National Institutes of Health. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem. [Link]

-

NIST WebBook. Quinoline, 2-chloro-4-methyl-. [Link]

-

PrepChem.com. Synthesis of 4-chloroquinoline. [Link]

-

IUCr Journals. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Frie. [Link]

-

PubChemLite. Methyl 4-chloroquinoline-6-carboxylate (C11H8ClNO2). [Link]

-

PubChemLite. Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate (C17H12ClNO2). [Link]

-

MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

-

PubChem. 2-Chloroquinoline-4-carboxylic acid. [Link]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

PubChemLite. 2-chloro-4-methylquinoline-7-carboxylic acid (C11H8ClNO2). [Link]

-

PubChem. Methyl 2-chloro-7-methylquinoline-4-carboxylate. [Link]

- Google Patents.

-

Organic Syntheses Procedure. 2-methyl-4-hydroxyquinoline. [Link]

Sources

- 1. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Page loading... [guidechem.com]

- 7. Methyl 4-chloroquinoline-7-carboxylate [myskinrecipes.com]

- 8. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 13. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 14. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 15. Methyl 4-chloroquinoline-6-carboxylate | 648449-01-8 [sigmaaldrich.com]

"Methyl 4-chloroquinoline-2-carboxylate mechanism of action"

An In-Depth Technical Guide to the Potential Mechanisms of Action of Methyl 4-chloroquinoline-2-carboxylate

Abstract

This compound is a synthetic compound built upon the quinoline scaffold, a heterocyclic aromatic structure renowned for its prevalence in a multitude of biologically active molecules.[1][2] While direct, comprehensive studies elucidating the specific mechanism of action for this particular ester are not extensively documented in publicly available literature, the quinoline core is recognized as a "privileged structure" in medicinal chemistry.[1][3][4] This guide circumvents the absence of direct evidence by employing a logical, evidence-based approach. We will dissect the compound's structure, analyze the known biological activities of its close structural analogs, and postulate its potential mechanisms of action. Furthermore, we will provide robust, field-proven experimental workflows designed to systematically investigate and validate these hypotheses, thereby offering a clear path forward for researchers in the field. This document serves as both a theoretical framework and a practical guide for unlocking the therapeutic potential of this and related quinoline derivatives.

Molecular Profile and Structural Context

This compound (C₁₁H₈ClNO₂) is defined by a quinoline bicyclic system substituted with a chlorine atom at the C4 position and a methyl carboxylate group at the C2 position.[5] Each of these features is critical in defining its potential interactions with biological macromolecules.

-

Quinoline Core: A bicyclic heteroaromatic system that provides a rigid scaffold for orienting functional groups and can participate in π-π stacking interactions with biological targets.[6]

-

4-Chloro Substituent: An electron-withdrawing group that significantly alters the electron distribution of the quinoline ring, potentially influencing pKa, membrane permeability, and binding affinity. Its position differs from the 7-chloro group common in classic antimalarials like chloroquine, suggesting a potentially divergent mechanism.[7][8]

-

Methyl 2-Carboxylate Group: This ester group can act as a hydrogen bond acceptor and its hydrolysis in vivo could yield the corresponding carboxylic acid, a functional group known to be critical for the activity of many enzyme inhibitors, such as by interacting with arginine or other cationic residues in an active site.[9]

Caption: Structure of this compound.

Postulated Mechanisms of Action Based on Structural Analogs

Given the versatility of the quinoline scaffold, we will explore several high-probability mechanistic pathways based on published data for related molecules.

Antiproliferative and Anticancer Activity

Quinoline derivatives are widely investigated as anticancer agents, demonstrating activity against numerous cancer cell lines.[4][10] The mechanism is often tied to the inhibition of key enzymes in cell signaling and metabolism.

-

Enzyme Inhibition: Structurally similar quinoline carboxylic acids have been identified as potent inhibitors of critical cancer-related enzymes.

-

Sirtuin 3 (SIRT3): Certain 2-phenyl-quinoline-4-carboxylic acid derivatives are selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and stress response.[11]

-

PI3Kα: N-phenyl-4-hydroxy-2-quinolone-3-carboxamides (a related scaffold) have been developed as inhibitors of phosphatidylinositol-3-kinase (PI3Kα), a central node in the PI3K/AKT/mTOR signaling pathway that governs cell growth and survival.[3]

-

Dihydroorotate Dehydrogenase (DHODH): Quinolone carboxylic acids have shown potent, nanomolar inhibition of DHODH, an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is a critical target for halting the proliferation of rapidly dividing cancer cells.[12]

-

-

Hypothesized Signaling Pathway: Inhibition of a kinase like PI3Kα by a quinoline-based compound would block the phosphorylation of PIP2 to PIP3, preventing the activation of downstream effectors like AKT and mTOR, ultimately leading to cell cycle arrest and apoptosis.

Caption: Hypothesized inhibition of the PI3K/AKT pathway.

Antimicrobial and Antimalarial Activity

The quinoline scaffold is the backbone of many antimicrobial and antimalarial drugs.

-

Antimalarial Action: The classic mechanism for 4-aminoquinolines like chloroquine involves accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of toxic heme into hemozoin, leading to parasite death.[7][13]

-

Scientific Caveat: It is crucial to note that this compound has key structural differences from chloroquine (4-chloro vs. 7-chloro, and a C2-ester vs. a C4-aminoalkyl side chain). These differences may render it inactive via the heme polymerization pathway, suggesting that if it possesses antimalarial activity, the mechanism is likely novel.

-

-

Antibacterial Action: Quinolone derivatives, which are tautomers of hydroxyquinolines, are a major class of antibiotics that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[14][15] This prevents DNA replication and repair, leading to bacterial cell death. Some quinoline derivatives have also been shown to increase the permeability of the fungal plasmalemma, suggesting a mechanism involving membrane disruption.[16]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and quinoline derivatives have been explored as anti-inflammatory agents.

-

COX-2 Inhibition: A study of 4-carboxyl quinoline derivatives identified potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[9] Molecular modeling showed that a 2-phenyl ring fits into the enzyme's active site, with the carboxyl group interacting with Arg120. The presence of the carboxylate functionality (potentially after in-vivo hydrolysis of the ester) in our target compound makes COX-2 a plausible target.[9]

Experimental Workflows for Mechanistic Elucidation

Workflow: Initial Target Identification and Validation

The primary objective is to determine if the compound directly engages with a cellular target and to identify that target.

Caption: Workflow for target identification and validation.

Protocol: In Vitro DHODH Inhibition Assay

This protocol is adapted from methodologies used to assess quinoline-based DHODH inhibitors and serves as a robust example for biochemical validation.[12]

Objective: To determine the IC₅₀ of this compound against human Dihydroorotate Dehydrogenase (DHODH).

Materials:

-

Recombinant human DHODH enzyme.

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

-

Substrates: Dihydroorotate (DHO), Coenzyme Q10 (CoQ10).

-

Electron Acceptor: 2,6-dichloroindophenol (DCIP).

-

Test Compound: this compound, serially diluted in DMSO.

-

96-well microplate and plate reader capable of measuring absorbance at 600 nm.

Methodology:

-

Preparation: Prepare a reaction mix in the assay buffer containing 50 µM CoQ10 and 120 µM DCIP.

-

Compound Addition: Add 2 µL of the serially diluted test compound to each well of the 96-well plate (final DMSO concentration ≤ 1%). Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add 100 µL of the reaction mix to each well, followed by 50 µL of assay buffer containing the appropriate concentration of recombinant human DHODH (e.g., 10 nM final concentration).

-

Incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 50 µL of 200 µM DHO solution to each well.

-

Measurement: Immediately measure the decrease in absorbance at 600 nm (the reduction of DCIP) kinetically for 15-20 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: The self-validating nature of this protocol lies in the controls. The positive control establishes the baseline enzyme activity, while the negative control ensures that the observed signal change is enzyme-dependent. A known DHODH inhibitor (e.g., Brequinar) should be run in parallel as a reference standard.

Structure-Activity Relationship (SAR) Insights from Analogs

Analysis of related quinoline compounds provides predictive insights into which structural features of this compound are likely critical for activity.

| Feature / Position | Observation from Analogs | Implication for Target Compound | Reference(s) |

| Quinoline C7 | A 7-chloro group is considered obligatory for the classic antimalarial activity (heme polymerization inhibition). | The absence of a 7-chloro group suggests a different or non-existent antimalarial mechanism. | [7][8] |

| Quinoline C2/C4 | 2-Aryl-quinoline-4-carboxylic acids show potent COX-2 inhibition. The 4-carboxyl group interacts with Arg120. | The 2-carboxylate (potentially hydrolyzed) could serve a similar role, making COX enzymes a plausible target. | [9] |

| Quinoline C4 | The 4-chloro group is a key feature. In other systems, it can be a site for nucleophilic displacement or a critical binding element. | This group is a key modulator of electronic properties and a potential vector for synthetic modification. | [14] |

| General | Lipophilic substituents on the quinoline ring are often important for enhancing activity (e.g., COX-2 inhibition). | The overall lipophilicity of the compound will be a key determinant of its pharmacokinetic and pharmacodynamic properties. | [9] |

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be experimentally determined, a robust, evidence-based framework points toward several plausible pathways. Its structural similarity to known inhibitors suggests it has the potential to function as an antiproliferative, antimicrobial, or anti-inflammatory agent, most likely through the inhibition of key metabolic or signaling enzymes such as DHODH, PI3K, or COX-2.

The path forward is clear. The experimental workflows detailed in this guide, beginning with broad phenotypic screening and progressing to specific biochemical and cell-based target validation assays, provide a systematic methodology for elucidating its precise mechanism. The structure-activity relationships gleaned from decades of quinoline research offer a roadmap for future optimization, should a promising primary mechanism be identified. This compound represents not just a single molecule, but a starting point for rational drug design and discovery.

References

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021-05-11). ACS Omega. Retrieved from [Link]

-

Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). PMC - NIH. Retrieved from [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022-03-29). Frontiers. Retrieved from [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved from [Link]

-

Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025-03-25). YouTube. Retrieved from [Link]

-

Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). Bentham Science. Retrieved from [Link]

-

The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate. Retrieved from [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009-07-15). PubMed. Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025-08-27). RSC Advances. Retrieved from [Link]

-

4-[(Carboxymethyl)oxy]- and 4-[(carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid: new antagonists of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate receptor complex. (n.d.). PubMed. Retrieved from [Link]

-

Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH. Retrieved from [Link]

-

This compound (C11H8ClNO2). (n.d.). PubChemLite. Retrieved from [Link]

-

4-Chloro-3-methylphenyl quinoline-2-carboxylate. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017-03-19). ResearchGate. Retrieved from [Link]

-

Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]

-

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 6. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]

- 16. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the In Vitro Cytotoxicity of Methyl 4-chloroquinoline-2-carboxylate: A Mechanistic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone of medicinal chemistry, representing a "privileged structure" due to its ability to interact with a multitude of biological targets. Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a vast array of pharmacological activities, including potent anticancer properties.[1][2] Numerous studies have shown that these compounds can trigger programmed cell death, or apoptosis, in cancer cells, making them a fertile ground for the development of novel chemotherapeutics.[3][4][5]

This guide focuses on a specific, yet under-investigated, member of this class: Methyl 4-chloroquinoline-2-carboxylate . With its characteristic 4-chloro substitution and a methyl ester at the 2-position, this molecule possesses distinct electronic and steric properties that warrant a thorough investigation of its cytotoxic potential.[6] The purpose of this document is not to report pre-existing data, but to provide an expert-driven, logical, and technically detailed roadmap for researchers aiming to elucidate the in vitro cytotoxicity and mechanism of action of this compound. We will proceed from broad assessments of cell viability to deep mechanistic inquiries into the specific cellular pathways it perturbs.

Part 1: Foundational Cytotoxicity Screening

The initial and most critical step is to determine whether this compound exerts a cytotoxic effect and to quantify its potency. The half-maximal inhibitory concentration (IC50) is the key parameter derived from this screening phase.

Core Technique: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

Expertise & Causality: We begin with the MTT assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity.[1] In viable, metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[1][7] The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan production in treated cells, therefore, serves as a reliable proxy for loss of viability or cytotoxicity. This assay is selected for its high throughput, sensitivity, and extensive validation in cytotoxicity studies of quinoline derivatives.[4][8]

Caption: High-level workflow for determining compound cytotoxicity using the MTT assay.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, A549, HepG2) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Include wells for untreated controls and vehicle controls (e.g., DMSO).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

-

Exposure: Incubate the cells with the compound for desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Summarize the calculated IC50 values in a clear, concise table. This allows for easy comparison of the compound's potency across different cell lines and time points.

| Cell Line | Cancer Type | IC50 (µM) at 48h |

| MCF-7 | Breast (ER+) | Hypothetical Value |

| MDA-MB-231 | Breast (Triple-Negative) | Hypothetical Value |

| A549 | Lung | Hypothetical Value |

| HepG2 | Liver | Hypothetical Value |

| 184A1 | Normal Breast Epithelial | Hypothetical Value |

Note: Including a non-cancerous cell line (e.g., 184A1) is crucial for assessing selectivity.[9]

Part 2: Unraveling the Mechanism of Cell Death

Once cytotoxicity is confirmed, the next logical question is how the compound kills the cells. Apoptosis, or programmed cell death, is a primary mechanism for many quinoline-based anticancer agents.[3][10][11] We must, therefore, investigate the hallmarks of apoptosis.

Core Technique 1: Annexin V & Propidium Iodide (PI) Staining

Expertise & Causality: Apoptosis is characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[1] By using these two stains together with flow cytometry, we can quantitatively distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.[1]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization and then combine with the supernatant containing floating cells. This is critical to ensure all apoptotic cells are included in the analysis.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[1]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[1]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Core Technique 2: Caspase Activity Assay

Expertise & Causality: Apoptosis is executed by a family of cysteine proteases called caspases.[3] Their activation is a definitive marker of apoptosis. We can measure the activity of key caspases, such as the initiator caspase-9 (intrinsic pathway) and the executioner caspase-3, which is responsible for cleaving key cellular proteins.[3][12][13]

-

Cell Lysis: Treat cells with the compound as described above. After treatment, lyse the cells to release their cytoplasmic contents.

-

Substrate Addition: Add a caspase-3-specific substrate conjugated to a colorimetric reporter (e.g., p-nitroaniline, pNA).

-

Incubation: Incubate the lysate with the substrate according to the manufacturer's protocol, allowing active caspase-3 to cleave the substrate and release the pNA.

-

Detection: Measure the absorbance of the pNA at 405 nm using a microplate reader. The signal intensity is directly proportional to the caspase-3 activity.[1]

Part 3: Delineating the Upstream Signaling Cascade

Observing apoptosis and caspase activation prompts an investigation into the upstream events that trigger this cascade. For many quinoline derivatives, cytotoxicity is linked to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[10][14][15]

Core Technique 1: Mitochondrial Membrane Potential (ΔΨm) Assay

Expertise & Causality: The mitochondrion is central to the intrinsic apoptotic pathway. A key initiating event is the loss of the mitochondrial membrane potential (ΔΨm), which is an indicator of mitochondrial dysfunction.[9][10][16] The JC-1 dye is a ratiometric probe ideal for this measurement. In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria, emitting red fluorescence.[17][18] When ΔΨm collapses, JC-1 remains in the cytoplasm as monomers, emitting green fluorescence.[17][18] A shift from red to green fluorescence is, therefore, a clear indicator of mitochondrial depolarization, an early step in apoptosis.[17][19]

-

Cell Culture: Seed and treat cells with the compound in a 96-well plate or 6-well plate as previously described.

-

JC-1 Staining: Prepare the JC-1 staining solution according to the kit manufacturer's instructions. Remove the treatment medium, wash the cells with PBS, and add the JC-1 solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.[20]

-

Washing: Remove the staining solution and wash the cells to remove any excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. Quantify the fluorescence intensity in both the green channel (monomers, ~529 nm) and the red channel (aggregates, ~590 nm).[17] The results are expressed as the ratio of red to green fluorescence, which decreases during apoptosis.[18]

Core Technique 2: Intracellular Reactive Oxygen Species (ROS) Detection

Expertise & Causality: Excessive production of ROS can induce oxidative stress, damage cellular components, and trigger apoptosis.[9][14] Several quinoline compounds have been shown to induce ROS generation.[15][21] We can measure intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA). DCFDA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][22]

-

Cell Treatment: Seed and treat cells with the compound for a shorter duration (e.g., 1-6 hours), as ROS generation is often an early event.[15]

-

DCFDA Loading: After treatment, wash the cells and incubate them with DCFDA solution (e.g., 10 µM) for 30 minutes at 37°C.

-

Data Acquisition: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS levels.

Visualizing the Mechanistic Hypothesis

The data from these experiments can be synthesized into a cohesive mechanistic model.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Summary and Future Directions

This guide outlines a systematic, multi-faceted approach to characterizing the in vitro cytotoxicity of this compound. By progressing from broad viability screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's biological activity.

-

Initial Screening: The MTT assay establishes the fundamental cytotoxic potential and provides essential IC50 values.

-

Mechanism of Death: Annexin V/PI and caspase assays confirm whether apoptosis is the primary mode of cell death.

-

Upstream Signaling: ΔΨm and ROS assays probe the involvement of mitochondrial dysfunction and oxidative stress, key mechanisms for this class of compounds.

Successful execution of this workflow will provide a strong foundation for further studies, including investigating the compound's effect on cell cycle progression[23], its potential to inhibit specific kinases like PI3K/Akt/mTOR[11], and exploring structure-activity relationships (SAR) by synthesizing and testing related analogs.[24][25] This rigorous, hypothesis-driven approach is essential for advancing promising compounds like this compound through the drug discovery pipeline.

References

- BenchChem. (2025).

- Lin, C. C., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC - NIH.

- Bala, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. [Source Not Available].

- Chetty, D. J., et al. (2018). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. [Source Not Available].

- Abdel-Maksoud, M. S., et al. (2018).

- Tavares, L. C., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry.

- Abdel-Maksoud, M. S., et al. (2018). Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities.

- Khan, I., et al. (2020). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.

- BenchChem. (2025). The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide. BenchChem.

- Kumar, R., et al. (2023). Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi. PubMed.

- Hsieh, M. J., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI.

- Kocyigit, A., et al. (2025). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. PubMed.

- Hsu, H. Y., et al. (2023). Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA. MDPI.

- Lin, Y. H., et al. (2022). Field evidence for enhanced generation of reactive oxygen species in atmospheric aerosol containing quinoline components.

- Cell Signaling Technology. (2025). Mitochondrial Membrane Potential Assay Kit (I) #12664. Cell Signaling Technology.

- Hsieh, M. J., et al. (2021). Reactive oxygen species (ROS) formation is associated with DFIQ-induced apoptosis.

- Elabscience. (2025).

- Elabscience. (2024). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Elabscience.

- Tecan. (n.d.). Detection of the Mitochondrial Potential Sensor JC-1. Tecan.

- Pharmacy India. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube.

- El-Sayed, N. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. [Source Not Available].

- Madrid, D. C., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.

- Nguyen, T. L. A., et al. (2015).

- PubChem. (n.d.).

- Solomon, V. R., et al. (2009).

- Begum, H., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)

- Seus, S. R., et al. (2017).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]

- 9. Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]

- 17. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 18. plus.ac.at [plus.ac.at]

- 19. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. asianpubs.org [asianpubs.org]

The Versatile Scaffold: A Technical Guide to Methyl 4-chloroquinoline-2-carboxylate in Medicinal Chemistry

Foreword: The Quinoline Core and the Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline ring system stands as a "privileged scaffold," a recurring molecular framework found in a multitude of biologically active compounds.[1][2] Its inherent aromaticity, coupled with the nitrogen heteroatom, provides a unique electronic and structural environment conducive to diverse molecular interactions. This guide delves into a particularly versatile derivative, Methyl 4-chloroquinoline-2-carboxylate , exploring its synthesis, chemical reactivity, and its pivotal role as a scaffold in the design and discovery of novel therapeutic agents. We will dissect the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

I. Synthesis of the Core Scaffold: A Step-by-Step Approach

The construction of the this compound scaffold is a multi-step process that begins with the formation of the quinoline core, followed by functionalization. A robust and widely applicable method involves a cyclization reaction followed by chlorination.

Formation of the 4-Hydroxyquinoline-2-carboxylate Intermediate

A common and efficient route to the quinoline core is through the reaction of an aniline derivative with a suitable three-carbon component. One such method involves the condensation of an aniline with dimethyl acetylenedicarboxylate (DMAD).[3]

Experimental Protocol: Synthesis of Methyl 4-hydroxyquinoline-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 equivalent) in a suitable solvent such as methanol.

-

Reagent Addition: Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction is often observed.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within several hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, methyl 4-hydroxyquinoline-2-carboxylate, often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent (e.g., methanol or diethyl ether), and dried under vacuum. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices: The use of an excess of DMAD ensures the complete consumption of the starting aniline. Methanol is a suitable solvent as it facilitates the dissolution of the reactants and the precipitation of the product upon cooling. Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

Chlorination of the 4-Hydroxy Intermediate

The crucial step of introducing the reactive chloro group at the 4-position is achieved through a deoxychlorination reaction, typically employing phosphorus oxychloride (POCl₃).[4][5][6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, carefully add methyl 4-hydroxyquinoline-2-carboxylate (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The resulting mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic. The product, this compound, will precipitate as a solid. The solid is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Causality Behind Experimental Choices: The large excess of POCl₃ serves as both the reagent and the solvent. The high temperature is necessary to drive the chlorination reaction to completion. The quenching with ice and subsequent neutralization are critical safety and purification steps.

II. The Gateway to Diversity: Derivatization via Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr).[1][7][8] This reactivity is the cornerstone of the scaffold's utility, allowing for the introduction of a wide array of functional groups and the exploration of vast chemical space.

Reaction with Amine Nucleophiles: Building Blocks for Bioactivity

The reaction of this compound with primary and secondary amines is a facile and common method for generating libraries of 4-aminoquinoline derivatives. These derivatives have shown significant potential as anticancer and antimalarial agents.[9][10][11][12]

Experimental Protocol: General Procedure for Amination

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF).

-

Reagent Addition: Add the desired amine (1.1-2.0 equivalents) and, if necessary, a base such as triethylamine or potassium carbonate to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Microwave irradiation can often significantly reduce the reaction time.[10]

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

Workflow for Nucleophilic Substitution at the C4 Position:

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some quinoline derivatives have been shown to inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication. [13][14]

V. Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position provide a robust platform for the generation of diverse compound libraries. The demonstrated anticancer activity of its derivatives, particularly as kinase inhibitors, underscores its continued importance in the quest for novel and effective cancer therapeutics. Future research will likely focus on the development of more selective and potent inhibitors by leveraging structure-based drug design and exploring novel substitutions on the quinoline core. The exploration of this privileged scaffold is far from over, and it is poised to remain a cornerstone of drug discovery for years to come.

References

-

Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. (2019). Scientific Reports. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2021). Journal of Materials Chemistry B. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2002). Molecules. [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). Molecules. [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2018). Scientific Reports. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

-

Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (2018). Organic & Biomolecular Chemistry. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences. [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure. [Link]

-

POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

-

SAR of 4 Aminoquinoline. YouTube. [Link]

-

Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines. ResearchGate. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. [Link]

-

Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... ResearchGate. [Link]

-

POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]

Sources